molecular formula C12H13Cl2NO4 B4051303 methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate

methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate

Cat. No.: B4051303
M. Wt: 306.14 g/mol
InChI Key: IWIFZZZFGQKQOQ-UHFFFAOYSA-N
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Description

Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate is a chemical compound with the molecular formula C12H13Cl2NO4. It is composed of 13 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 chlorine atoms . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of agrochemicals and other industrial products.

Preparation Methods

The synthesis of methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4/c1-7(12(17)15-6-11(16)18-2)19-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIFZZZFGQKQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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